An In-Depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid (CAS 847664-64-6)
An In-Depth Technical Guide to 2,5-Dichloropyridine-4-boronic acid (CAS 847664-64-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dichloropyridine-4-boronic acid, a versatile building block in modern organic synthesis. The document details its chemical and physical properties, highlights its primary applications in medicinal and agrochemical research, and furnishes detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
2,5-Dichloropyridine-4-boronic acid is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 847664-64-6 | [1][2] |
| Molecular Formula | C₅H₄BCl₂NO₂ | [1][2] |
| Molecular Weight | 191.81 g/mol | [2] |
| Melting Point | 202 °C | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (typically analyzed by HPLC) | [1][2] |
| Storage Conditions | 2-8 °C, sealed in a dry, dark place | [1] |
| Synonyms | (2,5-Dichloropyridin-4-yl)boronic acid, 2,5-Dichloro-4-pyridylboronic acid | [1] |
Synthesis and Mechanism of Action
While specific, detailed synthesis protocols for 2,5-Dichloropyridine-4-boronic acid are proprietary, a general route is referenced in the chemical literature, pointing to methods common for the preparation of arylboronic acids.[3] The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2]
The boronic acid moiety allows for the formation of a new carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures from readily available starting materials.[1][2]
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Applications in Drug Discovery and Agrochemicals
2,5-Dichloropyridine-4-boronic acid is a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] The substituted pyridine motif is a common feature in a wide range of biologically active molecules. The presence of two chlorine atoms on the pyridine ring offers multiple points for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following are representative protocols for the Suzuki-Miyaura cross-coupling of a generic aryl halide with 2,5-Dichloropyridine-4-boronic acid. These protocols are based on established methods for similar dichloropyridine and dichloropyrazine couplings and should be optimized for specific substrates.
Standard Suzuki-Miyaura Coupling Protocol
This protocol is suitable for a wide range of aryl and heteroaryl bromides or iodides.
Reagents and Materials:
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2,5-Dichloropyridine-4-boronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
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1,4-Dioxane (anhydrous)
-
Water (degassed)
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Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 mmol), 2,5-Dichloropyridine-4-boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
This protocol is advantageous for accelerating reaction times.
Reagents and Materials:
-
2,5-Dichloropyridine-4-boronic acid (1.1 equivalents)
-
Aryl halide (0.5 mmol, 1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-3 mol%)
-
Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (0.5 mmol), 2,5-Dichloropyridine-4-boronic acid (0.55 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005-0.015 mmol).
-
Add 1,4-dioxane (4 mL) and deionized water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-140 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification steps as described in the standard protocol.
Safety and Handling
2,5-Dichloropyridine-4-boronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For full safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2,5-Dichloropyridine-4-boronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. Its utility in the synthesis of potential pharmaceutical and agrochemical candidates makes it a compound of significant interest to researchers in these fields. The provided protocols offer a starting point for the successful application of this building block in the synthesis of novel and potentially bioactive molecules.
